molecular formula C14H26O7 B1416413 3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid CAS No. 2203140-34-3

3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid

Cat. No. B1416413
CAS RN: 2203140-34-3
M. Wt: 306.35 g/mol
InChI Key: RLCOJIHCUVIHNQ-UHFFFAOYSA-N
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Description

The compound “3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid” is a complex organic molecule. It contains a tetrahydropyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Tetrahydropyran derivatives are commonly used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydropyran derivatives are typically synthesized from the reaction of alcohols and 3,4-dihydropyran .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and reagents used. Tetrahydropyran derivatives are known to be resilient to a variety of reactions .

Scientific Research Applications

Synthesis of Functionalized Ethers

This compound is instrumental in the synthesis of functionalized ethers, which are crucial intermediates in organic synthesis. The tetrahydropyran moiety serves as a protective group that can be selectively removed after the desired reactions on other parts of the molecule are completed .

Drug Development

The structural complexity and functional group compatibility of this compound make it a valuable scaffold in drug development. It can be used to create ester linkages in prodrugs, enhancing drug solubility and bioavailability .

Material Science

In material science, this compound’s ability to form stable polymeric structures can be exploited to develop new polymeric materials with specific mechanical and chemical properties for industrial applications .

Bioconjugation Techniques

Bioconjugation techniques often utilize such compounds to link biomolecules with other entities, such as fluorescent tags or therapeutic agents, without disrupting the biomolecule’s native function .

Agricultural Chemistry

In agricultural chemistry, this compound can be used to synthesize novel agrochemicals, potentially leading to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .

Flavor and Fragrance Industry

The compound’s ability to undergo various chemical transformations makes it a candidate for synthesizing complex molecules used in the flavor and fragrance industry, contributing to the creation of new scents and tastes .

Catalysis

Its potential use in catalysis, particularly in asymmetric synthesis, could provide a new approach to creating chiral molecules, which are important in the pharmaceutical industry .

Environmental Chemistry

Lastly, in environmental chemistry, this compound could be used to develop new methods for the removal of pollutants from water and soil, aiding in environmental remediation efforts .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, tetrahydropyran derivatives are often used as protecting groups in organic synthesis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the utility of tetrahydropyran derivatives in organic synthesis , it’s possible that this compound could have interesting applications in this field.

properties

IUPAC Name

3-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O7/c15-13(16)4-6-17-7-8-18-9-10-19-11-12-21-14-3-1-2-5-20-14/h14H,1-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCOJIHCUVIHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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